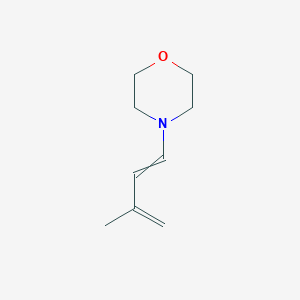
Morpholine, 4-(3-methyl-1,3-butadienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-(3-methyl-1,3-butadienyl)- is an organic compound that belongs to the class of butadienes It is characterized by the presence of a morpholine ring attached to a butadiene backbone with a methyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4-(3-methyl-1,3-butadienyl)- typically involves the reaction of morpholine with a suitable butadiene precursor. One common method is the reaction of morpholine with 3-methyl-1,3-butadiene under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or nickel to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Morpholine, 4-(3-methyl-1,3-butadienyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of high-pressure reactors and advanced catalytic systems can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: Morpholine, 4-(3-methyl-1,3-butadienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of halogenated derivatives and other substituted products.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-(3-methyl-1,3-butadienyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of polymers and advanced materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Morpholine, 4-(3-methyl-1,3-butadienyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the chemical environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-1,3-butadiene: Lacks the morpholine ring, making it less versatile in certain applications.
Morpholine: Does not have the butadiene backbone, limiting its use in polymer synthesis.
1,3-Butadiene: A simpler structure without the methyl group or morpholine ring.
Uniqueness: Morpholine, 4-(3-methyl-1,3-butadienyl)- is unique due to the presence of both the morpholine ring and the butadiene backbone, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in organic synthesis, pharmaceuticals, and materials science.
Eigenschaften
CAS-Nummer |
32363-15-8 |
|---|---|
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
4-(3-methylbuta-1,3-dienyl)morpholine |
InChI |
InChI=1S/C9H15NO/c1-9(2)3-4-10-5-7-11-8-6-10/h3-4H,1,5-8H2,2H3 |
InChI-Schlüssel |
YHOKYNBXLJAEAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C=CN1CCOCC1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















